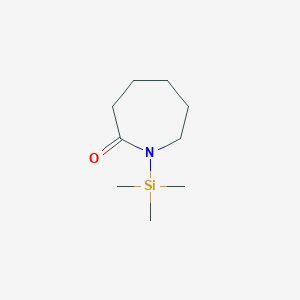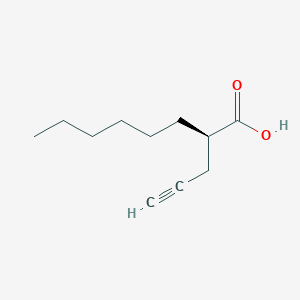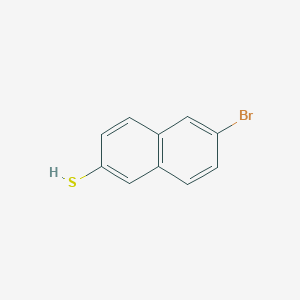
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde
描述
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a 4-chlorophenyl group attached to a vinyl group, which is further connected to the thiophene ring at the 3-position, with an aldehyde functional group at the 3-position of the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the Heck coupling reaction, where 4-chlorobenzyl chloride is reacted with thiophene-3-carbaldehyde in the presence of a palladium catalyst and a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures (around 100-120°C) to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and recrystallization, can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an aqueous or alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-[2-(4-Chlorophenyl)-vinyl]-thiophene-3-carboxylic acid.
Reduction: 4-[2-(4-Chlorophenyl)-vinyl]-thiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
(E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde has several scientific research applications:
Organic Electronics: The compound can be used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active molecules with potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties, such as conductive polymers and sensors.
作用机制
The mechanism of action of (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde depends on its specific application. In organic electronics, the compound’s conjugated structure allows for efficient charge transport and light absorption/emission. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact molecular pathways involved can vary depending on the specific biological activity being targeted.
相似化合物的比较
4-[2-(4-Bromophenyl)-vinyl]-thiophene-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-[2-(4-Methylphenyl)-vinyl]-thiophene-3-carbaldehyde: Similar structure but with a methyl group instead of chlorine.
4-[2-(4-Fluorophenyl)-vinyl]-thiophene-3-carbaldehyde: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness: (E)-4-(4-Chlorostyryl)thiophene-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence the compound’s electronic properties and reactivity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and can also affect the compound’s solubility and stability.
属性
分子式 |
C13H9ClOS |
|---|---|
分子量 |
248.73 g/mol |
IUPAC 名称 |
4-[2-(4-chlorophenyl)ethenyl]thiophene-3-carbaldehyde |
InChI |
InChI=1S/C13H9ClOS/c14-13-5-2-10(3-6-13)1-4-11-8-16-9-12(11)7-15/h1-9H |
InChI 键 |
ZXSVWILBEKFPJA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=CC2=CSC=C2C=O)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-[(4-Nitrophenyl)sulfonyl]aminophenol](/img/structure/B8541842.png)

![3,7-Diphenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541867.png)
